8-CHLORO-7-[(6-CHLORO-3-PYRIDYL)METHYL]-1,3-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE
Overview
Description
8-CHLORO-7-[(6-CHLORO-3-PYRIDYL)METHYL]-1,3-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE is a chemical compound that belongs to the class of neonicotinoids. Neonicotinoids are a class of neuro-active insecticides modeled after nicotine. This compound is known for its potent insecticidal properties and is used primarily in agricultural settings to control a variety of pests.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-CHLORO-7-[(6-CHLORO-3-PYRIDYL)METHYL]-1,3-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the chloropyridine derivative and the purine derivative.
Coupling Reaction: The chloropyridine derivative is then coupled with the purine derivative using a suitable coupling agent under controlled conditions.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the coupling reaction.
Automated Systems: Employing automated systems for precise control of reaction parameters such as temperature, pressure, and reaction time.
Quality Control: Implementing stringent quality control measures to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
8-CHLORO-7-[(6-CHLORO-3-PYRIDYL)METHYL]-1,3-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Catalysts: Catalysts such as palladium on carbon (Pd/C) are used in various reactions to enhance the reaction rate and selectivity.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated products.
Scientific Research Applications
8-CHLORO-7-[(6-CHLORO-3-PYRIDYL)METHYL]-1,3-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of neonicotinoid chemistry and reactivity.
Biology: The compound is studied for its effects on insect physiology and behavior.
Medicine: Research is conducted to explore its potential as a lead compound for developing new insecticides with improved safety profiles.
Industry: It is used in the development of pest control products for agricultural applications.
Mechanism of Action
The mechanism of action of 8-CHLORO-7-[(6-CHLORO-3-PYRIDYL)METHYL]-1,3-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE involves:
Neurotoxicity: The compound acts as a neurotoxin by binding to nicotinic acetylcholine receptors in the nervous system of insects.
Disruption of Neural Transmission: This binding disrupts normal neural transmission, leading to paralysis and death of the insect.
Comparison with Similar Compounds
Similar Compounds
Imidacloprid: Another neonicotinoid with a similar mechanism of action.
Thiacloprid: Shares structural similarities and is used for similar applications.
Acetamiprid: A neonicotinoid with a different substitution pattern on the pyridine ring.
Uniqueness
8-CHLORO-7-[(6-CHLORO-3-PYRIDYL)METHYL]-1,3-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activity compared to other neonicotinoids.
Properties
IUPAC Name |
8-chloro-7-[(6-chloropyridin-3-yl)methyl]-1,3-dimethylpurine-2,6-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2N5O2/c1-18-10-9(11(21)19(2)13(18)22)20(12(15)17-10)6-7-3-4-8(14)16-5-7/h3-5H,6H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POGLTUWOWVSDHU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)Cl)CC3=CN=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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